N-Trityl-2,3-dibromomaleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

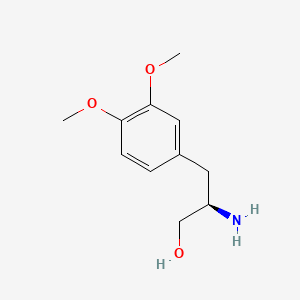

N-Trityl-2,3-dibromomaleimide is a chemical compound with the molecular formula C23H15Br2NO2 It is a derivative of maleimide, characterized by the presence of two bromine atoms and a trityl group attached to the nitrogen atom

Mechanism of Action

Target of Action

The primary target of N-Trityl-2,3-dibromomaleimide is native antibodies . The compound is used to generate site-selective antibody conjugates . These conjugates are designed to bind specifically to certain antigens, which are typically proteins or carbohydrates that the immune system recognizes as foreign.

Mode of Action

This compound interacts with its targets through a process known as disulfide bridging . This involves the use of dibromomaleimides, which are designed to undergo accelerated post-conjugation hydrolysis . The conjugation and hydrolysis serve to ‘lock’ the conjugates as robustly stable maleamic acids . This process is achieved in just over 1 hour .

Biochemical Pathways

The biochemical pathway affected by this compound involves the generation of site-selective antibody conjugates from native antibodies . The resulting conjugates are robustly stable maleamic acids .

Result of Action

The result of this compound’s action is the formation of site-selective antibody conjugates . These conjugates are robustly stable maleamic acids . The process also infers significant improvements in homogeneity, as demonstrated by mass spectrometry analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-2,3-dibromomaleimide typically involves the bromination of N-Tritylmaleimide. The reaction is carried out by treating N-Tritylmaleimide with bromine in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled conditions. The reaction proceeds via electrophilic addition of bromine to the double bond of the maleimide ring, resulting in the formation of the dibrominated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve efficient bromination.

Chemical Reactions Analysis

Types of Reactions: N-Trityl-2,3-dibromomaleimide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted maleimides.

Reduction Reactions: The compound can be reduced to form N-Trityl-2,3-dihydromaleimide using reducing agents like sodium borohydride.

Oxidation Reactions: Oxidation of this compound can yield N-Trityl-2,3-dibromomaleic anhydride.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Reduction Reactions: Conducted in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

- Substituted maleimides

- N-Trityl-2,3-dihydromaleimide

- N-Trityl-2,3-dibromomaleic anhydride

Scientific Research Applications

N-Trityl-2,3-dibromomaleimide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized maleimides and related compounds.

Biology: Employed in the study of protein conjugation and labeling due to its ability to react with thiol groups in proteins.

Medicine: Investigated for its potential use in the development of drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of polymers and materials with specific properties, such as thermal stability and fluorescence.

Comparison with Similar Compounds

N-Trityl-2,3-dibromomaleimide can be compared with other similar compounds, such as:

- N-Phenyl-2,3-dibromomaleimide

- N-Cyclohexyl-2,3-dibromomaleimide

- N-Methyl-2,3-dibromomaleimide

Uniqueness:

- The presence of the trityl group in this compound provides enhanced steric protection and stability compared to other N-substituted dibromomaleimides.

- The compound exhibits unique reactivity towards nucleophiles, making it a valuable tool in protein conjugation and labeling studies.

Properties

IUPAC Name |

3,4-dibromo-1-tritylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKRGOBBHAODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661728 |

Source

|

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160989-35-5 |

Source

|

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B573181.png)

![3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B573184.png)

![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)